ethyl 2-amino-9-ethyl-9H-pyrido[2,3-b]indole-3-carboxylate
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Overview
Description
ethyl 2-amino-9-ethyl-9H-pyrido[2,3-b]indole-3-carboxylate is a complex organic compound belonging to the indole derivative family Indole derivatives are significant due to their presence in various natural products and their biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-9-ethyl-9H-pyrido[2,3-b]indole-3-carboxylate typically involves the reaction of 2-amino indole derivatives with 3-bromopropenal under Brønsted-acid-promoted conditions. This method is known for its high substrate tolerance, efficiency, and mild reaction conditions . The reaction proceeds through a decarboxylative annulation process, resulting in the formation of the desired indole derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
ethyl 2-amino-9-ethyl-9H-pyrido[2,3-b]indole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is highly reactive towards electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
ethyl 2-amino-9-ethyl-9H-pyrido[2,3-b]indole-3-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2-amino-9-ethyl-9H-pyrido[2,3-b]indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind with high affinity to multiple receptors, influencing various biological processes. This binding can lead to the modulation of enzyme activity, inhibition of cell proliferation, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-methyl-9H-pyrido[2,3-b]indole: Similar structure with a methyl group instead of an ethyl group.
2-Amino-3-ethyl-9H-pyrido[2,3-b]indole: Lacks the carboxylic acid ethyl ester group.
Uniqueness
ethyl 2-amino-9-ethyl-9H-pyrido[2,3-b]indole-3-carboxylate is unique due to the presence of both the ethyl group and the carboxylic acid ethyl ester group. This combination enhances its reactivity and potential biological activities compared to its similar counterparts .
Properties
Molecular Formula |
C16H17N3O2 |
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Molecular Weight |
283.32g/mol |
IUPAC Name |
ethyl 2-amino-9-ethylpyrido[2,3-b]indole-3-carboxylate |
InChI |
InChI=1S/C16H17N3O2/c1-3-19-13-8-6-5-7-10(13)11-9-12(16(20)21-4-2)14(17)18-15(11)19/h5-9H,3-4H2,1-2H3,(H2,17,18) |
InChI Key |
RUWRGCBGNNYLCB-UHFFFAOYSA-N |
SMILES |
CCN1C2=CC=CC=C2C3=CC(=C(N=C31)N)C(=O)OCC |
Canonical SMILES |
CCN1C2=CC=CC=C2C3=CC(=C(N=C31)N)C(=O)OCC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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